molecular formula C9H6BrF5O B2429930 2-Bromo-1-methoxy-4-pentafluoroethyl-benzene CAS No. 1429056-20-1

2-Bromo-1-methoxy-4-pentafluoroethyl-benzene

Cat. No. B2429930
CAS RN: 1429056-20-1
M. Wt: 305.042
InChI Key: OKHGMFLVKDUDOH-UHFFFAOYSA-N
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Description

“2-Bromo-1-methoxy-4-pentafluoroethyl-benzene” is a chemical compound with the molecular formula C9H6BrF5O and a molecular weight of 305.05 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with a bromo group (Br), a methoxy group (OCH3), and a pentafluoroethyl group (C2F5). The exact spatial arrangement of these groups can be determined by techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, brominated aromatic compounds are generally reactive towards nucleophilic substitution reactions . The bromine atom can be replaced by other groups in the presence of a suitable nucleophile.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . Other physical and chemical properties such as boiling point, melting point, and density were not found in the search results.

Scientific Research Applications

Relay Propagation of Steric Pressure

2-Bromo-1-methoxy-4-pentafluoroethyl-benzene demonstrates the concept of relay propagation of crowding, where steric pressure can be both emitted and transmitted by certain groups in a molecule. This is exemplified in reactions involving halogenated aromatics and their reactivity with bases, showing how the introduction of certain groups like methoxy impacts the deprotonation of bromo(trifluoromethyl)quinolines. This understanding is crucial in designing molecules with desired reactivity and stability in organic synthesis (Schlosser et al., 2006).

Electrochemical Bromination

The electrochemical bromination of molecules similar to this compound, like 4-methoxy toluene, shows selective bromination processes. These findings are significant in the field of synthetic chemistry, especially in the selective functionalization of aromatic compounds, which is a fundamental step in the synthesis of various complex molecules (Kulangiappar et al., 2014).

Radical Cyclization to Tetrahydrofuran Derivatives

The controlled-potential reduction of bromoethers, which are structurally similar to this compound, leads to the formation of tetrahydrofuran derivatives. These findings are critical in the synthesis of heterocyclic compounds, which have a wide range of applications in pharmaceuticals and agrochemicals (Esteves et al., 2007).

Application in Molecular Electronics

Certain aryl bromides, which include derivatives similar to this compound, serve as crucial building blocks in molecular electronics. They are used in the synthesis of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, which are fundamental components in the development of molecular electronic devices (Stuhr-Hansen et al., 2005).

Synthesis of Biologically Active Compounds

The synthesis of biologically active compounds, such as 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, starting from compounds structurally related to this compound, is another significant application. This process is vital in the creation of natural products and their analogs, which have potential uses in medicine and biology (Akbaba et al., 2010).

Mechanism of Action

The mechanism of action of “2-Bromo-1-methoxy-4-pentafluoroethyl-benzene” is not clear without context. The term “mechanism of action” is often used in the context of biological activity, and without specific information about a biological target or process, it’s difficult to provide an accurate answer .

Safety and Hazards

The compound has been classified with the following hazard statements: H302, H312, H315, H319, H332, H335 . These codes indicate that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-bromo-1-methoxy-4-(1,1,2,2,2-pentafluoroethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF5O/c1-16-7-3-2-5(4-6(7)10)8(11,12)9(13,14)15/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHGMFLVKDUDOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C(F)(F)F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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